2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro and methyl group attached to the pyrazole ring, making it a unique and valuable entity in various scientific fields .
Mechanism of Action
Target of Action
The primary targets of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . .
Mode of Action
As a pyrazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methylpyrazole
- 4-Chloro-3-methylpyrazole
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Comparison: Compared to these similar compounds, 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid, a pyrazole derivative, has garnered attention for its potential biological activities. This compound, identified by its CAS number 1005650-61-2, exhibits various pharmacological properties that warrant detailed investigation. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₇H₉ClN₂O₂
- Molecular Weight: 188.61 g/mol
- CAS Number: 1005650-61-2
- Structure: The compound features a pyrazole ring substituted with a chloro and methyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The presence of halogen substituents in its structure is believed to enhance these biological effects.
Antibacterial Activity
Studies have demonstrated that this compound shows notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0098 mg/mL |
Enterococcus faecalis | 0.021 mg/mL |
The MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with complete inhibition observed at low concentrations .
Antifungal Activity
In addition to its antibacterial effects, the compound also exhibits antifungal properties:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.0048 mg/mL |
Fusarium oxysporum | 0.039 mg/mL |
These findings suggest that the compound could be a promising candidate for developing new antifungal agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents play a critical role in disrupting microbial cell wall synthesis or function, leading to cell death.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the efficacy of this compound in different contexts:
- In Vitro Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against various bacterial strains, reinforcing its potential as an antimicrobial agent .
- Comparative Analysis : Research comparing several pyrazole derivatives highlighted that those with halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts .
- Synergistic Effects : Preliminary studies suggest that combining this compound with other antimicrobial agents may enhance its efficacy, indicating potential for use in combination therapies .
Safety and Toxicology
While the compound has shown promising biological activity, safety assessments indicate it may act as an irritant. Further toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .
Properties
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFPPNAZPLJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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